molecular formula C10H15NO2 B8698053 2-Amino-2-(4-methoxyphenyl)propan-1-ol

2-Amino-2-(4-methoxyphenyl)propan-1-ol

Cat. No. B8698053
M. Wt: 181.23 g/mol
InChI Key: NOFRLYASXJHYPR-UHFFFAOYSA-N
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Patent
US08138176B2

Procedure details

A solution of 15.0 mmol of 2-amino-2-(4-methoxyphenyl)propionic acid [74279-63-3] in 15 ml of tetrahydrofuran is added dropwise to a suspension of 30.0 mmol of lithium aluminium hydride in 5 ml of tetrahydrofuran. The reaction mixture is heated to reflux for 1 hour. It is quenched with a little water and 1M NaOH and stirred at room temperature. The suspension is filtered through Hyflo. The filtrate is evaporated. The title compound is obtained as a pale yellowish oil, which may crystallize, and is employed without further purification in the next stage. Rt=1.97 (gradient I).
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)([CH3:6])[C:3](O)=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][C:2]([C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[CH:11][CH:12]=1)([CH3:6])[CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
NC(C(=O)O)(C)C1=CC=C(C=C1)OC
Name
Quantity
30 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
It is quenched with a little water and 1M NaOH
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through Hyflo
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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